2-(Cyclopentyloxy)-4-ethynyl-1-methoxybenzene
Description
2-(Cyclopentyloxy)-4-ethynyl-1-methoxybenzene is a substituted aromatic compound featuring a cyclopentyloxy group at position 2, an ethynyl group at position 4, and a methoxy group at position 1. Its molecular formula is C₁₄H₁₄O₂, with a molecular weight of 214.26 g/mol. The compound’s structural uniqueness lies in the combination of a bulky cyclopentyl ether and a reactive ethynyl group, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-cyclopentyloxy-4-ethynyl-1-methoxybenzene |
InChI |
InChI=1S/C14H16O2/c1-3-11-8-9-13(15-2)14(10-11)16-12-6-4-5-7-12/h1,8-10,12H,4-7H2,2H3 |
InChI Key |
DBKWBPDIAPBLFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#C)OC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyloxy)-4-ethynyl-1-methoxybenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2-(Cyclopentyloxy)-4-ethynyl-1-methoxybenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentyloxy)-4-ethynyl-1-methoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction can produce alkanes.
Scientific Research Applications
2-(Cyclopentyloxy)-4-ethynyl-1-methoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)-4-ethynyl-1-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological processes, depending on the specific target and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Analogs
| Compound Name | Substituents (Positions) | Key Functional Groups | Molecular Formula | MW (g/mol) | CAS Number |
|---|---|---|---|---|---|
| 2-(Cyclopentyloxy)-4-ethynyl-1-methoxybenzene | 1-OCH₃, 2-O-cyclopentyl, 4-C≡CH | Cyclopentyloxy, ethynyl, methoxy | C₁₄H₁₄O₂ | 214.26 | Not provided |
| 1-(1-Ethynylcyclopropyl)-4-methoxybenzene | 1-OCH₃, 4-cyclopropyl-C≡CH | Cyclopropane, ethynyl, methoxy | C₁₂H₁₂O | 172.23 | 2228932-03-2 |
| 4-Benzyloxy-1-ethynyl-3-methoxybenzene | 1-OCH₃, 3-O-benzyl, 4-C≡CH | Benzyloxy, ethynyl, methoxy | C₁₆H₁₄O₂ | 254.29 | 144735-54-6 |
| 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone | 3-O-cyclopentyl, 4-OCH₃, isoindolinone core | Cyclopentyloxy, methoxy, lactam | C₂₀H₂₁NO₃ | 335.39 | Not provided |
Key Observations :
- Cyclopentyloxy vs. Cyclopropane : The cyclopentyloxy group in the target compound provides greater steric bulk and lipophilicity compared to the strained cyclopropane ring in 1-(1-ethynylcyclopropyl)-4-methoxybenzene . This may enhance metabolic stability and target binding in biological systems.
- Ethynyl Group : Present in both the target compound and 4-benzyloxy-1-ethynyl-3-methoxybenzene, the ethynyl group enables click chemistry applications but introduces reactivity risks (e.g., oxidative instability) .
- Benzyloxy vs.
Key Observations :
- The cyclopropane-containing analog (CAS 2228932-03-2) has documented acute toxicity (Category 4), requiring stringent handling protocols . Similar precautions are advised for the target compound due to its ethynyl group and structural similarity.
- Combustion of these compounds may release toxic fumes, necessitating firefighting measures like carbon dioxide or dry chemical powder .
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